An In-depth Technical Guide to Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate (CAS Number 6214-46-6)
An In-depth Technical Guide to Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate (CAS Number 6214-46-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, a scaffold central to the structure of nucleobases, its synthetic accessibility and potential for diverse functionalization make it a valuable building block for the development of novel therapeutic agents. This guide, intended for researchers and professionals in the field, provides a comprehensive overview of its chemical characteristics, plausible synthetic routes based on established methodologies for analogous structures, and its potential applications in the pharmaceutical sciences. While this compound is noted as a research chemical, detailed public-domain data remains selective. This document, therefore, synthesizes available information on closely related structures to provide a robust and practical technical framework.
Molecular Profile and Physicochemical Properties
Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the 4-position and an ethyl acetate group at the 5-position. The presence of these functional groups imparts a unique electronic and steric profile, rendering it a versatile intermediate in organic synthesis.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 6214-46-6 | Commercially available |
| Molecular Formula | C₈H₁₀N₂O₃ | Commercially available |
| Molecular Weight | 182.18 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure |
Structural Insight: Tautomerism
A critical aspect of the chemistry of 4-hydroxypyrimidine derivatives is the existence of keto-enol tautomerism. The "4-hydroxy" form can exist in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. The predominance of either tautomer is influenced by the solvent environment and the presence of other substituents on the pyrimidine ring. In polar solvents, the keto form is often favored, which can significantly impact the molecule's reactivity and its interactions with biological targets. This equilibrium is a crucial consideration in both the synthesis and the application of this compound.
Caption: Tautomeric equilibrium of the 4-hydroxypyrimidine core.
Synthesis Strategies
While a definitive, publicly available, step-by-step protocol for the synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is not readily found, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted pyrimidines. The following proposed synthesis is informed by the work of Morgentin et al. on related alkyl 5-hydroxypyrimidin-2-yl acetates and general principles of heterocyclic chemistry.
Proposed Synthetic Pathway
A logical approach involves the construction of the pyrimidine ring through a condensation reaction, followed by functionalization to introduce the ethyl acetate moiety. A common and versatile method for pyrimidine synthesis is the Biginelli reaction or its variations.
Caption: Proposed high-level synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Pyrimidine Core
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Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate.
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Addition of Reagents: To this stirring suspension, add ethyl 3-ethoxy-2-formylacrylate dropwise at room temperature.
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Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrimidine intermediate. Purification can be achieved by column chromatography.
Step 2: Introduction of the Hydroxyl Group
The introduction of the hydroxyl group at the 4-position of the pyrimidine ring can be a challenging step. One potential route involves the oxidation of the pyrimidine ring followed by rearrangement, or a nucleophilic substitution on a pre-functionalized pyrimidine (e.g., a 4-chloropyrimidine derivative).
Spectroscopic Characterization (Expected)
While experimental spectra for Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the pyrimidine ring protons. The chemical shift of the pyrimidine protons will be influenced by the electronic effects of the hydroxyl and acetate substituents.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons will provide information about the electron distribution within the heterocyclic ring.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic protons, a strong C=O stretch for the ester, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the acetate side chain.
Reactivity and Applications in Drug Discovery
The chemical reactivity of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is largely dictated by its functional groups: the hydroxylated pyrimidine ring and the ethyl acetate side chain.
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The Hydroxypyrimidine Core: The hydroxyl group can undergo O-alkylation or O-acylation, providing a handle for further molecular elaboration. The pyrimidine ring itself can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the attacking reagent.
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The Ethyl Acetate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methylene group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions at this position.
Role as a Pharmaceutical Intermediate
The true value of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications. Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a broad range of biological activities.[1]
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Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of pyrimidineacetic acid are known precursors for Janus kinase (JAK) inhibitors, which are used in the treatment of myeloproliferative neoplasms and other related conditions.[2]
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Anti-inflammatory and Anticancer Agents: The pyrimidine core is also found in a variety of compounds with anti-inflammatory and anticancer properties.[3] The ability to functionalize both the pyrimidine ring and the acetate side chain of the title compound allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.
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Other Therapeutic Areas: The versatility of the pyrimidine scaffold extends to a wide range of other therapeutic areas, including antiviral, antibacterial, and central nervous system (CNS) applications.[4]
Caption: Potential applications derived from the core scaffold.
Conclusion
Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is a valuable heterocyclic building block with significant potential for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is not extensively documented in publicly accessible literature, its structural relationship to well-studied pyrimidine derivatives allows for the confident prediction of its chemical properties and the design of robust synthetic strategies. Its importance as a pharmaceutical intermediate is underscored by the broad and potent biological activities exhibited by the pyrimidine class of compounds. This guide provides a foundational understanding for researchers looking to leverage the unique chemical attributes of this molecule in their drug discovery and development endeavors.
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